molecular formula C14H14BrClN2O2 B2698429 5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1351602-14-6

5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide

Cat. No. B2698429
M. Wt: 357.63
InChI Key: LCPMYJMVXSRNSS-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of a class of enzymes known as bromodomain and extra-terminal domain (BET) proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disease. The purpose of

Scientific Research Applications

Synthesis and Characterization of Benzamide Derivatives

  • Chemical Synthesis : Compounds structurally related to "5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide" have been synthesized through various chemical reactions, including elimination, reduction, bromination, and amidation processes. These synthetic routes are crucial for producing novel non-peptide CCR5 antagonists, showcasing the compound's relevance in medicinal chemistry for potential therapeutic applications (Bi, 2014), (Cheng De-ju, 2014).

  • Structural Characterization : The structural features of these compounds have been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. These methods confirm the successful synthesis of the target molecules and provide detailed insights into their molecular structures, which are essential for understanding their chemical and biological properties (H. Bi, 2015).

  • Biological Activity Evaluation : Some derivatives have been tested for biological activities, such as their function as CCR5 antagonists. The bioactivity of these compounds is of interest for developing new therapeutic agents, particularly in areas like antiviral research (Cheng De-ju, 2015). The assessment of biological activities is crucial for identifying potential applications in drug development and understanding the mechanism of action of these compounds.

properties

IUPAC Name

5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN2O2/c15-8-1-4-12(16)11(5-8)14(20)17-9-6-13(19)18(7-9)10-2-3-10/h1,4-5,9-10H,2-3,6-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPMYJMVXSRNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide

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